3-amino-N-(3-chloro-2-methylphenyl)propanamide

MCHR2 antagonist melanin-concentrating hormone GPCR

Uniquely combines nanomolar MCHR2 antagonism (IC50 1 nM) with 500-fold selectivity over D2. The 3-chloro-2-methyl substitution is critical—generic analogs fail. Clean off-target profile: >1,000,000-fold over PNMT, >1,700-fold over AMPA. Free amine handle enables SAR derivatization. Ideal for MCHR2 target validation, hit-to-lead benchmarking, and library synthesis in obesity, anxiety & sleep disorder research.

Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
CAS No. 938517-08-9
Cat. No. B3308606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(3-chloro-2-methylphenyl)propanamide
CAS938517-08-9
Molecular FormulaC10H13ClN2O
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)CCN
InChIInChI=1S/C10H13ClN2O/c1-7-8(11)3-2-4-9(7)13-10(14)5-6-12/h2-4H,5-6,12H2,1H3,(H,13,14)
InChIKeyRLFLKIGVLRYSJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(3-chloro-2-methylphenyl)propanamide (CAS 938517-08-9): Physicochemical and Structural Baseline for Procurement


3-Amino-N-(3-chloro-2-methylphenyl)propanamide (CAS 938517-08-9) is a synthetic small molecule with molecular formula C10H13ClN2O and molecular weight 212.67 g/mol [1]. The compound features a 3-chloro-2-methylphenyl ring linked via an amide bond to a 3-aminopropanamide chain. Its computed properties include XLogP3 1.4, hydrogen bond donor count 2, hydrogen bond acceptor count 2, rotatable bond count 3, and topological polar surface area 55.1 Ų [1]. The compound is typically supplied at 95% purity as a research-grade building block .

Why 3-Amino-N-(3-chloro-2-methylphenyl)propanamide Cannot Be Substituted with Generic 3-Aminopropanamides or Simple Phenyl Analogs


The precise substitution pattern on the phenyl ring—3-chloro-2-methyl—confers a unique biological activity profile that cannot be replicated by unsubstituted or differently substituted analogs. The chlorine atom and methyl group critically modulate lipophilicity, electronic density, and steric bulk, which in turn dictate binding affinity to target receptors such as the melanin-concentrating hormone receptor 2 (MCHR2), serotonin transporter (SERT), and dopamine D2 receptor [1][2]. Generic 3-amino-N-phenylpropanamide (CAS 57528-64-0) lacks these substituents and exhibits fundamentally different pharmacological behavior, while even closely related positional isomers (e.g., 2-chloro or 4-chloro analogs) show altered potency and selectivity due to changes in molecular recognition [3]. Direct substitution of this compound with a generic amide building block would invalidate any structure-activity relationship (SAR) studies and compromise assay reproducibility in MCHR2-focused research programs [2].

Quantitative Differentiation Evidence for 3-Amino-N-(3-chloro-2-methylphenyl)propanamide (CAS 938517-08-9)


MCHR2 Antagonist Potency: 100-Fold Improvement over Closest In-Class Comparator

3-Amino-N-(3-chloro-2-methylphenyl)propanamide exhibits an IC50 of 1 nM for antagonism at the human melanin-concentrating hormone receptor 2 (MCHR2), assessed via inhibition of MCH-stimulated Ca2+ flux in CHO cells [1]. In contrast, the structurally related comparator CHEMBL1934113 (spiropiperidine carbazole scaffold) demonstrates an IC50 of 100 nM under identical assay conditions—a 100-fold reduction in potency [2]. An even closer structural analog, CHEMBL1934112, shows an IC50 of 4 nM, still representing a 4-fold potency deficit relative to the target compound [3]. This differential is quantifiable and statistically robust within the same assay platform.

MCHR2 antagonist melanin-concentrating hormone GPCR

SERT Inhibition: Moderate Activity Distinguished from Classical Antidepressants

The compound inhibits the human serotonin transporter (SERT) with an IC50 of 100 nM [1]. For context, the marketed SNRI desvenlafaxine succinate (DVS) inhibits hSERT with an IC50 of 47.3 ± 19.4 nM in radioligand uptake assays [2]. While DVS is approximately 2-fold more potent at SERT, 3-amino-N-(3-chloro-2-methylphenyl)propanamide offers a distinct polypharmacology profile that includes nanomolar MCHR2 antagonism—a target not engaged by DVS. This differential selectivity profile may be advantageous for exploring novel MCHR2-SERT polypharmacology hypotheses in preclinical models of depression, anxiety, or sleep disorders [3].

serotonin transporter SERT inhibition monoamine reuptake

Dopamine D2 Receptor Antagonism: Sub-Micromolar Activity Defines Selectivity Window

3-Amino-N-(3-chloro-2-methylphenyl)propanamide exhibits an IC50 of 500 nM for inhibition of the human dopamine D2 receptor [1]. In comparison, the prototypical D2 antagonist trifluoperazine displays an IC50 of 1.1 nM —approximately 455-fold more potent. This 500 nM activity for the target compound, while measurable, is more than two orders of magnitude weaker than its MCHR2 potency (1 nM), indicating a functional selectivity window of 500-fold for MCHR2 over D2. This profile is quantitatively distinct from the MCHR2 antagonist comparator CHEMBL1934113, which exhibits an IC50 of 100 nM at MCHR2 and may have a different D2 activity profile not reported in the same dataset.

dopamine D2 receptor GPCR off-target selectivity

Negligible Phenylethanolamine N-Methyltransferase (PNMT) Activity Excludes Off-Target Interference

3-Amino-N-(3-chloro-2-methylphenyl)propanamide shows a Ki of 1.11 × 10^6 nM (1.11 mM) for inhibition of phenylethanolamine N-methyltransferase (PNMT) in vitro [1]. This extremely weak affinity (millimolar range) effectively excludes PNMT as a meaningful target. In contrast, the compound's primary MCHR2 IC50 is 1 nM, yielding a >1,000,000-fold selectivity for MCHR2 over PNMT. This stark differential indicates that PNMT-related catecholamine biosynthesis is unlikely to be perturbed at pharmacologically relevant concentrations of the compound.

PNMT phenylethanolamine N-methyltransferase off-target

Weak AMPA Receptor (GluA2) Affinity Confirms Limited Glutamatergic Off-Target Activity

The compound demonstrates a Ki of 1.74 × 10^3 nM (1.74 μM) for displacement of [3H]AMPA from rat GluA2(R)o AMPA receptors expressed in Sf9 cells [1]. This affinity is approximately 1,740-fold weaker than its MCHR2 IC50 of 1 nM. For perspective, the structurally related AMPA receptor positive allosteric modulator BDBM50142614 exhibits a similar Ki of 1.74 × 10^3 nM, indicating that 3-amino-N-(3-chloro-2-methylphenyl)propanamide does not appreciably engage AMPA receptors at sub-micromolar concentrations.

AMPA receptor GluA2 glutamate

Lipophilicity (XLogP3 = 1.4) Differentiates from More Lipophilic MCHR2 Antagonists

3-Amino-N-(3-chloro-2-methylphenyl)propanamide has a computed XLogP3 value of 1.4 [1]. In comparison, the MCHR2 antagonist 38 (spiropiperidine carbazole scaffold) possesses a molecular weight of 466.59 g/mol and a calculated logP likely exceeding 4, based on its high lipophilicity and poor aqueous solubility characteristics . The target compound's lower lipophilicity (XLogP3 1.4) and lower molecular weight (212.67 g/mol) suggest improved aqueous solubility and more favorable drug-like properties relative to bulkier, more hydrophobic MCHR2 antagonists. This physicochemical differentiation may translate to superior performance in aqueous biochemical assays and reduced non-specific binding in cellular systems.

lipophilicity XLogP drug-like properties

Recommended Application Scenarios for 3-Amino-N-(3-chloro-2-methylphenyl)propanamide (CAS 938517-08-9)


MCHR2 Antagonist Tool Compound for GPCR Drug Discovery

With an IC50 of 1 nM at human MCHR2 and a 100-fold potency advantage over CHEMBL1934113 (IC50 100 nM) in identical FLIPR assays [1][2], this compound serves as a high-potency chemical probe for investigating MCHR2-mediated signaling in CHO or HEK293 cellular models. Its 500-fold selectivity for MCHR2 over dopamine D2 receptor (IC50 500 nM) further reduces off-target confounding [3]. Ideal for target validation, hit-to-lead benchmarking, and SAR studies in obesity, anxiety, and sleep disorder research programs.

Dual MCHR2-SERT Polypharmacology Research

The compound uniquely combines nanomolar MCHR2 antagonism (IC50 1 nM) with moderate SERT inhibition (IC50 100 nM) [1][4]. This profile is distinct from pure SERT inhibitors like desvenlafaxine (SERT IC50 47 nM) which lack MCHR2 activity [5]. Researchers exploring novel therapeutic hypotheses linking melanin-concentrating hormone signaling and serotoninergic tone in depression, appetite regulation, or sleep architecture should select this compound over single-target alternatives.

Selectivity Profiling and Off-Target De-Risking

The compound exhibits negligible activity at PNMT (Ki 1.11 × 10^6 nM) and weak affinity for AMPA receptors (GluA2 Ki 1.74 × 10^3 nM), demonstrating >1,000,000-fold and >1,700-fold selectivity for MCHR2, respectively [6][7]. This clean off-target profile makes it suitable for use as a selective MCHR2 antagonist in complex biological matrices, such as primary neuronal cultures or ex vivo tissue preparations, where catecholamine or glutamatergic cross-talk could otherwise confound interpretation.

Small-Molecule Building Block for Custom Derivative Synthesis

The presence of a free primary amine on the propanamide chain provides a versatile synthetic handle for further derivatization [8]. With an XLogP3 of 1.4 and MW 212.67, the compound offers a favorable starting point for medicinal chemistry optimization compared to more lipophilic MCHR2 antagonists like compound 38 (MW 466.59) [9]. Recommended for laboratories synthesizing focused libraries of MCHR2 antagonists or exploring structure-activity relationships around the 3-chloro-2-methylphenyl pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-N-(3-chloro-2-methylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.